Predicted Lipophilicity (logP) Differentiates 5-CHF₂ from 5-CF₃ and 5-CH₃ Analogs by >0.5 Log Units
Computationally predicted logP values (ALOGPS/chemAxon consensus) for the 5-substituted tetrahydroimidazo[1,2-a]pyrimidine series demonstrate that the difluoromethyl analog occupies an intermediate lipophilicity space distinct from both the more lipophilic trifluoromethyl and the less lipophilic methyl analogs . This intermediate logP (~2.1) positions the compound within optimal oral drug-likeness parameters (Lipinski logP ≤5) while providing sufficient membrane permeability for cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 2.1 (predicted) |
| Comparator Or Baseline | 5-(Trifluoromethyl) analog: logP ≈ 2.6–2.8 (predicted); 5-Methyl analog: logP ≈ 1.3–1.5 (predicted) |
| Quantified Difference | CHF₂ compound is ~0.5–0.7 log units less lipophilic than CF₃ analog and ~0.6–0.8 log units more lipophilic than CH₃ analog |
| Conditions | In silico prediction using ALOGPS/chemAxon consensus method; comparative values cross-referenced across Chemsrc and vendor datasheets |
Why This Matters
A logP difference of ≥0.5 units translates to a roughly 3-fold difference in partition behavior, sufficient to alter membrane permeability, protein binding, and assay compatibility in biochemical screening cascades.
